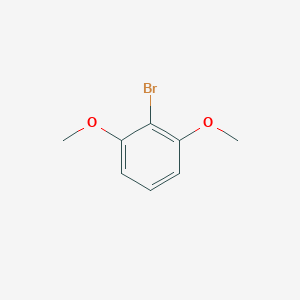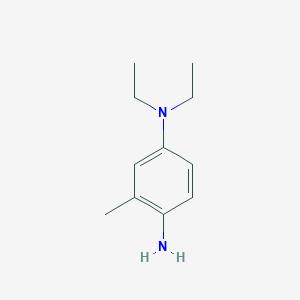
1,4-苯二胺,N4,N4-二乙基-2-甲基-
概述
描述
1,4-Benzenediamine, N4,N4-diethyl-2-methyl-, also known as Color Developing Agent 2, is a chemical compound used in developing color films . It is also referred to as CD-2, 4-diethylamino-o-toluidine, N1,N1-diethyl-3-methylbenzene-1,4-diamine, or 4-(diethylamino)-2-methylaniline .
Molecular Structure Analysis
The molecular structure of 1,4-Benzenediamine, N4,N4-diethyl-2-methyl- is represented by the empirical formula C11H18N2 . The molecular weight of the compound is 214.73 g/mol .Chemical Reactions Analysis
In color development, after reducing a silver atom in a silver halide crystal, the oxidized developing agent combines with a color coupler to form a color dye molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,4-Benzenediamine, N4,N4-diethyl-2-methyl- are represented by the empirical formula C11H18N2 . The molecular weight of the compound is 214.73 g/mol .科学研究应用
Electrochemical and Chemical Synthesis
Specific Scientific Field
Chemistry, specifically Green Chemistry.
Summary of the Application
This compound is used in the electrochemical and chemical synthesis of different types of sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine .
Methods of Application or Experimental Procedures
The synthesis was carried out by the electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids as nucleophiles and by the chemical reaction of 4-nitroso-N,N-dimethylaniline with arylsulfinic acids .
Results or Outcomes
The electrochemical synthesis was carried out in aqueous ethanol at pH 7.0 and gave the pure N,N-diarylsulfonyl derivatives in 55–76% yield. The chemical synthesis, carried out in water at pH 2.0, provided the pure N-arylsulfonyl-3-arylsulfonyl derivatives in 75–85% yield .
Optoelectronic Properties of Tris [4- (diethylamino)phenyl] Amine Organic Material
Specific Scientific Field
Materials Science, specifically Organic Materials in Electronics.
Summary of the Application
Tris [4- (diethylamino)phenyl] amine (TDAPA) molecule, a derivative of the compound, is used as a dopant of nanostructure film that it increasing carrier concentration .
Methods of Application or Experimental Procedures
The optoelectronic properties of TDAPA molecule were investigated for different solvents and molarities .
Results or Outcomes
The TDAPA exhibits a normal dispersion behavior in the visible region. It is suitable for optoelectronic devices and applications such as metal–organic semiconductor diodes due to the appropriate properties .
Corrosion Inhibitor
Specific Scientific Field
Chemistry, specifically Electrochemistry.
Summary of the Application
The compound o-toluidine, which is structurally similar to 4-Diethylamino-o-toluidine, is frequently used as a soluble corrosion inhibitor in aqueous media, such as in cooling systems .
Methods of Application or Experimental Procedures
The compound is dissolved in the aqueous media where it interacts with the metallic surface to inhibit either the cathodic dioxygen reduction (in case of corrosion at air) or reduction of protons (corrosion in acidic environments) and/or the anodic metal dissolution .
Results or Outcomes
The use of o-toluidine as a dissolved corrosion inhibitor has been found to be effective in reducing corrosion in various systems .
Color Developing Agent
Specific Scientific Field
Photography and Film Processing.
Summary of the Application
4-Diethylamino-o-toluidine, also known as Color Developing Agent 2, is used in developing color films .
Methods of Application or Experimental Procedures
In color development, after reducing a silver atom in a silver halide crystal, the oxidized developing agent combines with a color coupler to form a color dye molecule .
Results or Outcomes
The use of 4-Diethylamino-o-toluidine as a color developing agent has been found to be effective in producing high-quality color films .
Intrinsically Conducting Polymers
Specific Scientific Field
Materials Science, specifically Electrochemistry.
Summary of the Application
The compound o-toluidine, which is structurally similar to 4-Diethylamino-o-toluidine, is frequently used in the formation of intrinsically conducting polymers .
Methods of Application or Experimental Procedures
The compound can be electropolymerized from acidic aqueous electrolyte solutions. This also applies to copolymers using o-toluidine as one comonomer .
Results or Outcomes
Applications range from the use in supercapacitors, sensors to protective coatings .
Supercapacitors and Sensors
Specific Scientific Field
Electronics, specifically Energy Storage and Sensing.
Summary of the Application
Intrinsically conducting polymers formed from o-toluidine are examined as active components in electrochemical sensors and devices for electrochemical energy storage .
Methods of Application or Experimental Procedures
The polymers are applied in the fabrication of supercapacitors and sensors .
Results or Outcomes
The use of o-toluidine-based polymers in supercapacitors and sensors has been found to be effective .
安全和危害
属性
IUPAC Name |
4-N,4-N-diethyl-2-methylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-4-13(5-2)10-6-7-11(12)9(3)8-10/h6-8H,4-5,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTWVJKPQPQTDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2051-79-8 (mono-hydrochloride), 24828-38-4 (unspecified hydrochloride) | |
| Record name | 3-Methyl-N,N-diethyl-p-phenylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7043879 | |
| Record name | 3-Methyl-4-amino-N,N-diethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7043879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless crystalline solid; [Kodak MSDS] | |
| Record name | CD-2 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/832 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,4-Benzenediamine, N4,N4-diethyl-2-methyl- | |
CAS RN |
148-71-0 | |
| Record name | 2-Amino-5-(diethylamino)toluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-N,N-diethyl-p-phenylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenediamine, N4,N4-diethyl-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methyl-4-amino-N,N-diethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7043879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-diethylamino-o-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.203 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(DIETHYLAMINO)-2-METHYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A640ZQ81DV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

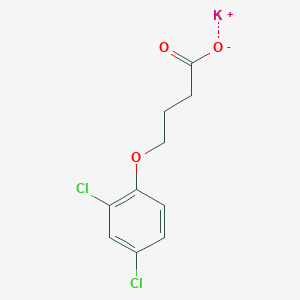
![(NZ)-N-[6-[bis(dimethylamino)methylidene]cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B94497.png)
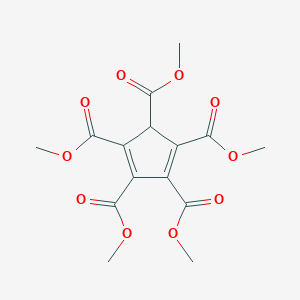
![8-Azaspiro[4.5]decane](/img/structure/B94499.png)

![2-[(2-Nitrophenyl)sulfanyl]aniline](/img/structure/B94501.png)
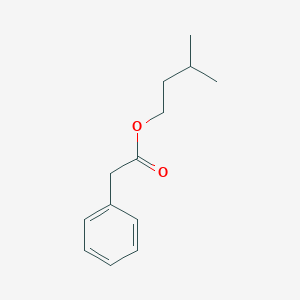
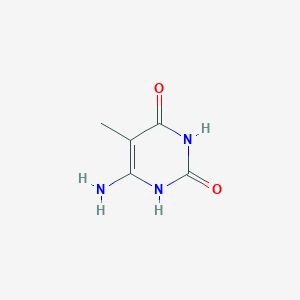
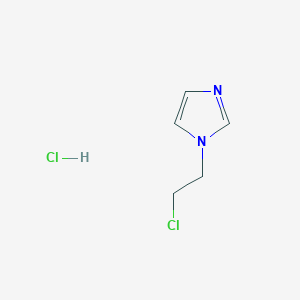
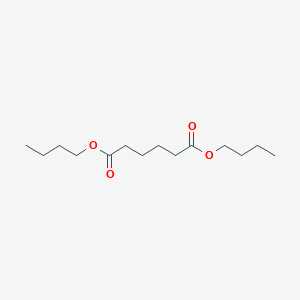
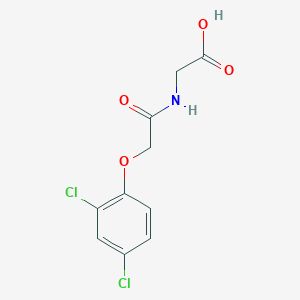
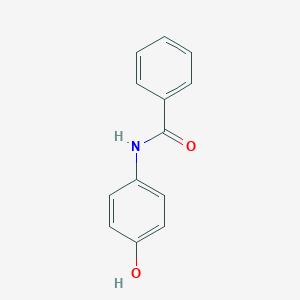
![Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-](/img/structure/B94512.png)
